Mal-amido-PEG2-NHS ester

Catalog No.
S534408
CAS No.
955094-26-5
M.F
C18H23N3O9
M. Wt
425.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-amido-PEG2-NHS ester

Bioconjugation with hydrophobic linkers (SMCC) often requires DMSO/DMF, causing protein aggregation and denaturation. Mal-amido-PEG2-NHS ester dissolves in aqueous buffer, eliminating organic solvents. • Optimal 17.6 Å spacer prevents steric hindrance in ADCs; PEG2 hydrophilicity ensures high monomeric yield. • Compared to Sulfo-SMCC, avoids anti-linker immune response; tighter than PEG4 linkers. • Suitable for non-cleavable ADC synthesis and reproducible FRET distances. Regular stock, ambient/blue ice shipping.

CAS Number

955094-26-5

Product Name

Mal-amido-PEG2-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate

Molecular Formula

C18H23N3O9

Molecular Weight

425.39

InChI

InChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22)

InChI Key

TZPDZOJURBVWHS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

solubility

Soluble in DMSO

Synonyms

Mal-amido-PEG2-NHS

The exact mass of the compound 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate is 425.1434 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

100 mg, 250 mg, 500 mg, 1 g

Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive maleimide group, separated by a hydrophilic diethylene glycol (PEG2) spacer. With a molecular weight of 425.39 g/mol and a precise spacer length of 17.6 Å, it is widely utilized in the synthesis of antibody-drug conjugates (ADCs), protein-peptide crosslinking, and targeted drug delivery systems. The inclusion of the PEG2 moiety fundamentally alters the physical properties of the linker compared to traditional aliphatic crosslinkers, significantly enhancing aqueous solubility and reducing the propensity for protein aggregation during bioconjugation workflows [1].

Research Fit

Conjugation workflow
Heterobifunctional amine-to-thiol coupling for bioconjugate assembly
Spacer architecture
Compact PEG2 spacer balances proximity and flexibility in ADC and probe design
Release mechanism
Non-cleavable linker supports lysosomal degradation-dependent payload release studies

Substituting Mal-PEG2-NHS ester with traditional non-PEGylated linkers like SMCC introduces severe processability risks. SMCC is highly hydrophobic and requires organic co-solvents (DMSO/DMF) for dissolution, which can denature sensitive antibodies and trigger irreversible protein aggregation. While Sulfo-SMCC is water-soluble, its solubility drops in high-salt buffers, and its cyclohexane ring can elicit unwanted anti-linker immune responses. Conversely, substituting with longer PEG linkers (e.g., Mal-PEG4-NHS) increases the spacer length beyond 24 Å, which can compromise the structural compactness of ADCs and introduce excessive flexibility. Mal-PEG2-NHS provides the exact 17.6 Å spatial separation required to prevent steric hindrance while maintaining conjugate stability and high monomeric yield without the need for organic solvents [1].

Substitution Risk

Target linker
Common substitute
Spacer lengthCompact PEG2 (shorter than PEG6/PEG8, longer than SMCC)
Shorter SMCC-type spacer may increase steric hindrance; longer PEG chains can alter conjugate topology and aggregation behavior
Aqueous solubilityPEG2 segment aids buffer compatibility
Non-PEGylated linkers (e.g., SMCC) require organic co-solvents; Sulfo-SMCC adds solubility but uses a rigid cyclohexane spacer
Linker cleavageNon-cleavable (stable in lysosome)
Cleavable linkers (Val-Cit, hydrazone) trigger premature payload release; ADC mechanism and exposure context differ fundamentally

Precise Spatial Separation for ADC Compactness

The physical distance between conjugated molecules is critical for maintaining the structural integrity of ADCs. Mal-PEG2-NHS ester provides a precise spacer length of 17.6 Å. In contrast, the traditional SMCC linker offers a much shorter 8.3 Å spacer, which often leads to steric hindrance and reduced conjugation efficiency for bulky payloads. On the other end, Mal-PEG4-NHS extends the spacer to approximately 24.6 Å, which can introduce excessive flexibility and compromise the compactness of the resulting bioconjugate.

Evidence DimensionSpacer Length
Target Compound Data17.6 Å (Mal-PEG2-NHS)
Comparator Or Baseline8.3 Å (SMCC) and ~24.6 Å (Mal-PEG4-NHS)
Quantified Difference9.3 Å longer than SMCC; ~7 Å shorter than PEG4
ConditionsFully extended molecular conformation

Selecting the exact 17.6 Å spacer ensures optimal payload attachment without the steric clash of short linkers or the excessive flexibility of longer PEG chains.

Spacer arm length
Cross-study
17.6 Å
2.1× longer than SMCC (8.3 Å); 1.8× shorter than Mal-PEG6 (31.7 Å)
Supports controlled spatial design in conjugates; length choice avoids extreme steric hindrance or excessive flexibility
Values calculated from molecular structure; consistent with vendor specifications

Elimination of Organic Co-Solvents in Bioconjugation

Traditional crosslinkers like SMCC are highly hydrophobic and require dissolution in organic solvents such as DMSO or DMF, which must then be diluted into the aqueous reaction buffer (often up to 10% v/v). This solvent requirement can cause partial denaturation of sensitive proteins. The diethylene glycol (PEG2) spacer in Mal-PEG2-NHS ester introduces significant hydrophilicity, allowing the reagent to be directly dissolved in aqueous buffers or requiring vastly reduced solvent volumes, thereby preserving the native conformation of the target antibody[1].

Evidence DimensionOrganic solvent requirement for dissolution
Target Compound DataHighly water-soluble; minimal/no organic co-solvent required
Comparator Or BaselineSMCC (Requires DMSO/DMF dissolution, up to 10% final concentration in aqueous buffer)
Quantified DifferenceElimination or drastic reduction of organic co-solvent dependency
ConditionsStandard bioconjugation in physiological buffers (pH 7.2-7.5)

Eliminating DMSO/DMF from the conjugation workflow prevents protein denaturation, improving the final yield and reproducibility of the bioconjugate.

Cleavage mechanism
Class-level
Non-cleavable
Stable to lysosomal degradation; contrast with cleavable Val-Cit/hydrazone linkers
Determines payload-release pathway and ADC mechanism-of-action research model
Binary property; selection drives distinct safety/efficacy endpoint interpretation in discovery

Enhanced Monomeric Yield via Hydrophilic Shielding

The hydrophobic cyclohexane ring of SMCC frequently promotes non-specific hydrophobic interactions between conjugated proteins, leading to aggregation and a reduction in the monomeric yield of the final product. The PEG2 spacer in Mal-amido-PEG2-NHS ester provides a hydrophilic shield around the conjugation site. This hydrophilic character significantly reduces the hydrodynamic radius expansion associated with aggregation, ensuring a higher percentage of the desired monomeric conjugate and reducing the need for extensive downstream purification [1].

Evidence DimensionPropensity for conjugate aggregation
Target Compound DataHydrophilic PEG2 spacer prevents hydrophobic clustering
Comparator Or BaselineSMCC (Hydrophobic cyclohexane ring promotes aggregation)
Quantified DifferenceSignificant improvement in monomeric bioconjugate yield
ConditionsAntibody-protein or antibody-drug conjugation workflows

Higher monomeric yields directly translate to lower manufacturing costs and reduced reliance on complex size-exclusion chromatography during purification.

Batch purity
Supplier data
99.80%
Comparator SM-PEG45: NHS release T50 = 6 min (64% maleimide reactivity)
High purity supports reproducible drug-to-antibody ratio (DAR) and conjugate performance
CoA-based; batch consistency across vendors may vary and should be verified
Aqueous solubility
Class-level
PEG2 spacer aids buffer compatibility
SMCC insoluble; Sulfo-SMCC ~10 mM; longer PEGn increase solubility
Facilitates conjugation in PBS without high organic co-solvent, reducing protein denaturation risk
Solubility profile influences protocol simplicity and biomolecule activity preservation
Maleimide stability
Class-level
Hydrolysis at pH > 7.5
Sulfo-SMCC maleimide stable 64 h at pH 7, 4°C due to cyclohexane bridge
Sufficient for standard one-pot conjugations; extended two-step protocols may require Sulfo-SMCC-like stability
Protocol pH control is recommended to maintain thiol specificity

Antibody-Drug Conjugate (ADC) Synthesis

Mal-PEG2-NHS ester is the optimal choice for synthesizing non-cleavable ADCs where a tight, 17.6 Å spatial separation is required to maintain antibody compactness while preventing steric hindrance between the payload and the antibody surface. Its hydrophilicity prevents the aggregation often seen with hydrophobic linkers like SMCC[1].

FRET and Structural Biology Assays

In Förster Resonance Energy Transfer (FRET) assays, the distance between the donor and acceptor fluorophores must be precisely controlled. The rigid 17.6 Å length of the PEG2 spacer provides a reliable, intermediate distance that is superior to the overly short SMCC or the highly flexible PEG4 linkers, ensuring reproducible energy transfer calculations [1].

Conjugation of Solvent-Sensitive Proteins

For bioconjugation workflows involving enzymes or antibodies that rapidly denature in the presence of DMSO or DMF, Mal-PEG2-NHS ester is the preferred heterobifunctional crosslinker. Its high aqueous solubility eliminates the need for organic co-solvents, preserving enzymatic activity and target binding affinity [1].

Application Fit

Application
Selection Property
Validation Focus
ADC linker design (non-cleavable)
Compact PEG2 spacer length and hydrophilicity
Conjugate stability, DAR analysis, and lysosomal release context
Site-specific protein/peptide labeling
Short defined spacer for surface amine-to-thiol tethering
Labeling efficiency and structural integrity (e.g., crystallography, cryo-EM)
PROTAC linker optimization
Intermediate PEG2 geometry for ternary complex formation
Target ubiquitination and degradation efficiency in cell models
Nanoparticle/surface functionalization
Amine-to-thiol tethering with minimal non-specific binding
Surface density and activity of immobilized biomolecules

XLogP3

-2.6

Exact Mass

425.1434

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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